molecular formula C20H24N2O5S B2835346 4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-32-7

4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2835346
CAS No.: 922007-32-7
M. Wt: 404.48
InChI Key: TXKBELWHYZJIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Generation for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

  • Cytotoxic Activities and Enzyme Inhibition : A series of benzenesulfonamides have been synthesized and tested for their cytotoxic activities and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited significant cytotoxic activities, which are crucial for further anti-tumor activity studies. These compounds also showed strong inhibition of human carbonic anhydrase isoforms, highlighting their therapeutic potential (Gul et al., 2016).

Pain Management

  • Pathological Pain Model in Mice : The synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their testing on a pathological pain model in mice have shown promising anti-hyperalgesic and anti-edematogenic effects. These findings suggest potential applications in pain management, with effectiveness comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Environmental Applications

  • Emerging Contaminants Extraction from Soil : Research on the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples has developed novel procedures for detecting these ubiquitous emerging contaminants. Such methodologies are essential for environmental monitoring and assessing the impact of industrial and household chemicals on ecosystems (Speltini et al., 2016).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14(2)13-27-16-5-7-17(8-6-16)28(24,25)21-15-4-9-19-18(12-15)20(23)22(3)10-11-26-19/h4-9,12,14,21H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKBELWHYZJIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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